(5Z)-2-(2-chloroanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one
Description
2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxy-naphthyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C21H15ClN2O2S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-11-10-13-6-2-3-7-14(13)15(18)12-19-20(25)24-21(27-19)23-17-9-5-4-8-16(17)22/h2-12H,1H3,(H,23,24,25)/b19-12- |
InChI Key |
SEUSMXXLRBWDHA-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-methoxy-1-naphthaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, which could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
2-[(2-chlorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 2-[(2-bromophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
- 2-[(2-fluorophenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
- 2-[(2-methylphenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and overall properties .
Biological Activity
The compound (5Z)-2-(2-chloroanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H15ClN2O2S
- Molecular Weight : 394.9 g/mol
- IUPAC Name : (5Z)-2-(2-chlorophenyl)imino-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one
- CAS Number : 292169-16-5
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available thiazole derivatives. The reaction conditions often include the use of bases such as sodium hydroxide and solvents like ethanol or dimethylformamide. The final product is purified through recrystallization or chromatography.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Topoisomerase : Several studies have shown that thiazole derivatives can inhibit topoisomerases, enzymes critical for DNA replication and repair, leading to cytotoxic effects in cancer cells .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Antibacterial Activity : Compounds with similar structures have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus, indicating a broad spectrum of biological activity .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound and related compounds:
Cytotoxicity Assays
In vitro assays were conducted on various human cancer cell lines including:
- Jurkat Cells
- K562 Cells
- U937 Cells
Results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutic agents. For instance, compounds structurally similar to this compound showed IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the efficacy of thiazole derivatives against leukemia cells, this compound was shown to induce apoptosis through the activation of caspase pathways. This study highlighted the potential for developing new therapeutic agents targeting leukemia .
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial effects of thiazole derivatives against various bacterial strains. The results demonstrated that this compound exhibited notable inhibition zones in disk diffusion assays against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
